molecular formula C8H7BrO5 B12561585 2-Bromo-3,4-dihydroxy-5-methoxybenzoic acid CAS No. 143883-73-2

2-Bromo-3,4-dihydroxy-5-methoxybenzoic acid

Katalognummer: B12561585
CAS-Nummer: 143883-73-2
Molekulargewicht: 263.04 g/mol
InChI-Schlüssel: FKXVJJUTKUVGFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-3,4-dihydroxy-5-methoxybenzoic acid is a benzoic acid derivative with a molecular formula of C8H7BrO4. This compound is characterized by the presence of bromine, hydroxyl, and methoxy groups attached to the benzene ring, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3,4-dihydroxy-5-methoxybenzoic acid typically involves the bromination of 3,4-dihydroxy-5-methoxybenzoic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like chloroform or acetic acid. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques.

Types of Reactions:

    Oxidation: The hydroxyl groups in this compound can undergo oxidation to form quinones.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like zinc and hydrochloric acid.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Zinc (Zn) and hydrochloric acid (HCl).

    Substitution: Sodium azide (NaN3) or thiourea in polar solvents like dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Quinones.

    Reduction: 3,4-Dihydroxy-5-methoxybenzoic acid.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Bromo-3,4-dihydroxy-5-methoxybenzoic acid is utilized in various fields of scientific research:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Bromo-3,4-dihydroxy-5-methoxybenzoic acid involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The hydroxyl and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

  • 2-Bromo-5-methoxybenzoic acid
  • 3,4-Dihydroxybenzoic acid
  • 5-Bromo-2-hydroxybenzoic acid

Comparison: 2-Bromo-3,4-dihydroxy-5-methoxybenzoic acid is unique due to the presence of both hydroxyl and methoxy groups along with a bromine atom. This combination of functional groups provides distinct reactivity and binding properties compared to other similar compounds. For instance, 2-Bromo-5-methoxybenzoic acid lacks the additional hydroxyl group, which can significantly alter its chemical behavior and applications.

Eigenschaften

CAS-Nummer

143883-73-2

Molekularformel

C8H7BrO5

Molekulargewicht

263.04 g/mol

IUPAC-Name

2-bromo-3,4-dihydroxy-5-methoxybenzoic acid

InChI

InChI=1S/C8H7BrO5/c1-14-4-2-3(8(12)13)5(9)7(11)6(4)10/h2,10-11H,1H3,(H,12,13)

InChI-Schlüssel

FKXVJJUTKUVGFG-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C(=C(C(=C1)C(=O)O)Br)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.